molecular formula C12H19FN2 B5809702 N'-[(4-fluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

N'-[(4-fluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5809702
M. Wt: 210.29 g/mol
InChI Key: CIGIVGXIVPFUAV-UHFFFAOYSA-N
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Description

N’-[(4-fluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is an organic compound characterized by the presence of a fluorophenyl group attached to a trimethylethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-fluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the reaction of 4-fluorobenzyl chloride with N,N,N’-trimethylethane-1,2-diamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of N’-[(4-fluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-fluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Bromine in carbon tetrachloride under reflux conditions.

Major Products Formed

    Oxidation: N-oxides of N’-[(4-fluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine.

    Reduction: Reduced amine derivatives.

    Substitution: Brominated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

N’-[(4-fluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N’-[(4-fluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the trimethylethane-1,2-diamine backbone provides structural stability. The compound may act as an inhibitor or activator of enzymatic activity, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-fluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to its combination of a fluorophenyl group with a trimethylethane-1,2-diamine backbone, which imparts specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2/c1-14(2)8-9-15(3)10-11-4-6-12(13)7-5-11/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGIVGXIVPFUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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